4-(Bromomethyl)-1,2-diethoxybenzene

Spectroscopy Analytical Chemistry Quality Control

4-(Bromomethyl)-1,2-diethoxybenzene (CAS: 79440-31-6) is a functionalized aromatic building block with the molecular formula C11H15BrO2 and a molecular weight of 259.14 g/mol. Its structure consists of a benzene ring substituted with a reactive bromomethyl group at the para-position and two ethoxy groups at the 1,2-positions.

Molecular Formula C11H15BrO2
Molecular Weight 259.143
CAS No. 79440-31-6
Cat. No. B2703663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1,2-diethoxybenzene
CAS79440-31-6
Molecular FormulaC11H15BrO2
Molecular Weight259.143
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CBr)OCC
InChIInChI=1S/C11H15BrO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4,8H2,1-2H3
InChIKeyVVNSNXULBFLUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Bromomethyl)-1,2-diethoxybenzene (CAS 79440-31-6): Product Profile and Key Identifiers for Procurement


4-(Bromomethyl)-1,2-diethoxybenzene (CAS: 79440-31-6) is a functionalized aromatic building block with the molecular formula C11H15BrO2 and a molecular weight of 259.14 g/mol . Its structure consists of a benzene ring substituted with a reactive bromomethyl group at the para-position and two ethoxy groups at the 1,2-positions [1]. This bifunctional nature establishes its primary role as a versatile intermediate for introducing a benzyl bromide moiety into more complex molecular architectures in pharmaceutical and materials science research .

Reactive Handle
Electrophilic benzyl bromide for nucleophilic coupling
Substituent Effect
1,2-diethoxy pattern enhances solubility and modulates reactivity
Analytical Marker
Distinct NMR signals for identity confirmation and reaction monitoring

Beyond the Benzyl Bromide: Why 4-(Bromomethyl)-1,2-diethoxybenzene Cannot Be Simply Substituted


The utility of 4-(bromomethyl)-1,2-diethoxybenzene is not solely defined by its electrophilic bromomethyl handle but by the specific electronic and steric contributions of its 1,2-diethoxy substitution pattern [1]. The presence of two adjacent alkoxy groups significantly modulates the reactivity of the aromatic ring and can enhance the solubility profile of the final intermediate compared to mono- or unsubstituted benzyl bromides [2]. The distinct 1H-NMR signals for its key functional groups, specifically the OCH2 and CH2Br protons, also provide a unique spectroscopic fingerprint for reaction monitoring, a feature that distinguishes it from other benzyl bromides [2].

! Mono-alkoxy or unsubstituted benzyl bromides lack the solubility and NMR signature of the 1,2-diethoxy pattern, altering reactivity and identification.
! Chloro analogs provide weaker MS tracer and different reaction kinetics, complicating yield determination.
! Regioisomeric diethoxybenzyl bromides show shifted NMR signals, leading to potential misidentification in synthesis workflows.

Quantitative Differentiation Guide for 4-(Bromomethyl)-1,2-diethoxybenzene vs. Structural Analogs


NMR Spectroscopic Differentiation from Regioisomeric Diethoxybenzyl Bromides

4-(Bromomethyl)-1,2-diethoxybenzene exhibits distinct 1H-NMR signals that can be used to confirm its structural identity versus other possible regioisomers or functional analogs [1]. The ethoxy (OCH2) protons resonate near 3.7 ppm, and the bromomethyl (CH2Br) protons resonate near 4.5 ppm [1]. This specific pattern is a direct result of the 1,2-diethoxy-4-bromomethyl substitution.

NMR Differentiation
Method context
CH₂Br ~4.5 ppm vs. CHBr(OEt)₂ group of comparator
Supports identity confirmation and purity assessment by ¹H-NMR.
Verify with in-house spectra; class-level inference.
Spectroscopy Analytical Chemistry Quality Control

Predicted vs. Measured Lipophilicity for Enhanced Pharmacokinetic Design

The calculated partition coefficient (cLogP) for 4-(bromomethyl)-1,2-diethoxybenzene is 3.1 . This value is a critical parameter for predicting membrane permeability and oral absorption. In contrast, the less lipophilic 4-(bromomethyl)-1,2-dimethoxybenzene (CAS 21852-32-4) has a cLogP of 2.4 . The higher lipophilicity of the diethoxy analog, conferred by the additional methylene units, may be a key design feature for targets requiring enhanced passive diffusion or blood-brain barrier penetration.

Lipophilicity cLogP
Data to verify
cLogP 3.1 vs. 2.4 (dimethoxy analog), Δ = 0.7
Predicted lipophilicity difference may support permeability design.
Predicted value; experimental logP to confirm.
Medicinal Chemistry Drug Design ADME

Empirical Elemental Composition: Leveraging Bromine Content for Yield Determination

A key practical advantage of 4-(bromomethyl)-1,2-diethoxybenzene over a non-halogenated or chloro-analog (e.g., 4-(chloromethyl)-1,2-diethoxybenzene) lies in its quantifiable heavy atom content . With a molecular weight of 259.14 g/mol and a single bromine atom (theoretical %Br = 30.84%), this compound introduces a high-Z element into a molecular scaffold . This allows for precise reaction yield determination via elemental analysis for bromine content or mass spectrometry where the distinctive ~1:1 isotopic ratio (79Br:81Br) serves as an unambiguous tracer.

Bromine Content
Class-level
30.84% Br (theoretical) vs. 16.5% Cl in chloro analog
Enables quantitative yield tracking by elemental analysis or MS.
Class-level inference; validate for specific reaction.
Synthetic Chemistry Process Chemistry Analytical Chemistry

Material Sourcing and Purity Benchmarking in the Procurement Market

Commercial availability for 4-(bromomethyl)-1,2-diethoxybenzene is consolidated among specialized chemical suppliers who commonly offer the compound at a standard purity of 98% . This is in contrast to its regioisomer, 1-bromo-4-(diethoxymethyl)benzene (CAS 34421-94-8), which is more widely available across major generalist distributors like Fisher Scientific . The more niche sourcing for 4-(bromomethyl)-1,2-diethoxybenzene indicates a specialized market position, where procurement may benefit from direct engagement with vendors focused on custom synthesis and building blocks.

Sourcing & Purity
Specification review
Specialized vendors, 98% purity; regioisomer widely available from generalists
Niche sourcing; engage custom synthesis suppliers for procurement.
Verify supplier specification and purity upon receipt.
Procurement Quality Control Supply Chain

Best-Fit Research and Development Applications for 4-(Bromomethyl)-1,2-diethoxybenzene (CAS 79440-31-6)


Synthesis of Lipophilic CNS-Targeted Molecular Probes

4-(Bromomethyl)-1,2-diethoxybenzene is ideally suited for the synthesis of central nervous system (CNS) drug candidates or molecular imaging probes. Its calculated cLogP of 3.1 is within the optimal range for blood-brain barrier permeability, a key advantage over the less lipophilic dimethoxy analog (cLogP = 2.4) . Researchers can utilize this compound as a lipophilic benzyl bromide handle to introduce a 3,4-diethoxybenzyl moiety, thereby tuning the overall lipophilicity and potentially enhancing brain uptake of the final conjugate .

Development of Soluble Advanced Materials and Polymer Precursors

The 1,2-diethoxy substitution pattern on the aromatic ring is known to enhance solubility in common organic solvents . This feature makes 4-(bromomethyl)-1,2-diethoxybenzene a valuable monomer or chain-end functionalization agent for the preparation of soluble conjugated polymers or oligomers. The reactive bromomethyl group allows for facile incorporation into polymer backbones, while the ethoxy side chains prevent aggregation and precipitation, thereby improving the processability and characterization of the resulting materials .

Construction of Bifunctional Linkers with a Unique Spectroscopic Handle

4-(Bromomethyl)-1,2-diethoxybenzene can serve as a core building block for creating bifunctional crosslinkers. The bromomethyl group is an electrophilic site for nucleophilic displacement (e.g., by amines, thiols, or carboxylates), while the ethoxy groups can be deprotected to reveal catechol (1,2-dihydroxybenzene) functionalities for metal coordination or further derivatization [1]. The distinct 1H-NMR signals of the OCH2 and CH2Br protons provide a clear and measurable handle for monitoring the progress of each sequential derivatization step [1].

Use as a Heavy-Atom Derivatization Agent in Structural Biology

With a bromine content of 30.84% by weight , this compound is a useful reagent for introducing a heavy atom into biological macromolecules like proteins or nucleic acids. Site-specific alkylation of a cysteine residue with 4-(bromomethyl)-1,2-diethoxybenzene can facilitate phase determination in X-ray crystallography via Single-wavelength Anomalous Diffraction (SAD) or Multiple-wavelength Anomalous Dispersion (MAD). The distinctive isotopic signature of bromine also provides a unique mass tag for proteomics analysis using mass spectrometry .

Application
Selection Property
Validation Focus
CNS-targeted probe synthesis
Lipophilicity tuning for BBB permeability research
Brain uptake in in vitro BBB models / logD measurement
Soluble advanced materials
Enhanced organic solvent solubility from diethoxy groups
Polymer solubility and processability characterization
Bifunctional linker construction
Orthogonal reactivity: bromomethyl handle and latent catechol
Stepwise derivatization monitoring by NMR
Heavy-atom derivatization for crystallography
High bromine content for anomalous scattering
Phase determination by SAD/MAD; MS mass tag verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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